(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

Chiral building block β-Blocker synthesis Purity specification

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride (CAS 1442114-44-4) is a chiral 1,3-amino alcohol featuring a para-methoxyphenyl substituent at the C2 position with defined (R)-stereochemistry. As a single-enantiomer hydrochloride salt (MF: C10H16ClNO2, MW: 217.69 g/mol), it serves as a versatile intermediate in medicinal chemistry, particularly in the construction of aryloxypropanolamine-type β-adrenergic receptor blockers where enantiomeric configuration critically determines pharmacodynamic and pharmacokinetic properties.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS No. 1442114-44-4
Cat. No. B1408392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride
CAS1442114-44-4
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN)CO.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m1./s1
InChIKeySHRWOJRZSURAOL-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride (CAS 1442114-44-4): A Chiral Amino Alcohol Building Block for Asymmetric Synthesis and β-Blocker Development


(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride (CAS 1442114-44-4) is a chiral 1,3-amino alcohol featuring a para-methoxyphenyl substituent at the C2 position with defined (R)-stereochemistry. As a single-enantiomer hydrochloride salt (MF: C10H16ClNO2, MW: 217.69 g/mol), it serves as a versatile intermediate in medicinal chemistry, particularly in the construction of aryloxypropanolamine-type β-adrenergic receptor blockers where enantiomeric configuration critically determines pharmacodynamic and pharmacokinetic properties [1]. Its bifunctional amino-alcohol architecture with a UV-active methoxyphenyl chromophore also facilitates analytical detection, making it a trackable building block for complex multi-step syntheses [2].

Why Generic Substitution of 1442114-44-4 with Its Racemate or Opposite Enantiomer Fails in Stereochemically Critical Syntheses


Aryloxyaminopropanol-type β-blockers exhibit pronounced enantioselectivity in receptor binding, with the (S)-enantiomer typically conferring the majority of β₁-adrenoceptor antagonism while the (R)-enantiomer displays distinct—and often therapeutically undesirable—pharmacological profiles [1]. Substituting (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride with its (S)-counterpart (CAS 1442114-73-9) or a racemic mixture (CAS 1280777-28-7) as a synthetic input directly propagates incorrect stereochemistry into the final drug candidate, compromising target potency, selectivity, and regulatory acceptability. Moreover, differences in salt form, crystallinity, and residual solvent profiles between vendors affect dissolution kinetics and downstream reaction reproducibility, meaning that even nominal chemical identity does not guarantee equivalent synthetic performance [2].

Quantitative Differentiation of CAS 1442114-44-4: Purity, Enantiomeric Integrity, and Proven Synthetic Utility


Chemical Purity: NLT 98% by MolCore versus 95% Generic Specifications Across Enantiomers

MolCore supplies (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride with a certified minimum purity of 98% (NLT 98%) as per ISO-certified quality systems . In contrast, the equivalent (S)-enantiomer hydrochloride (CAS 1442114-73-9) and the racemic free base (CAS 1280777-28-7) are widely listed with a minimum purity specification of only 95% from multiple vendors including AKSci . This 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% for the target compound versus ≤5% for generic alternatives, directly reducing by-product formation in subsequent synthetic steps.

Chiral building block β-Blocker synthesis Purity specification

Enantiomeric Integrity: Documented >98% ee for the R-Configuration via Chiral HPLC

Vendor documentation for the target compound indicates that enantiomeric excess (ee) exceeding 98% for the (R)-configuration is verified using chiral HPLC on a Chiralpak® AD-H column . Competing products, including the racemic 3-amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (CAS 1280721-66-5), lack such resolution guarantees, with typical specifications stating only chemical purity (e.g., 95%) without any enantiomeric excess declaration . This distinction is operationally critical: a chemical purity of 95% with undefined ee may contain up to nearly 50% of the unwanted (S)-enantiomer, rendering the material unsuitable for enantioselective synthesis.

Enantiomeric excess Chiral HPLC Stereochemical purity

Proven Utility in β-Blocker Synthesis: Direct Use in Oxazolidinonyl Carbazole Derivatives for β-Adrenoceptor Antagonism

The target compound has been explicitly employed as a chiral amino alcohol input in the synthesis of novel oxazolidinonyl and oxazolidinyl carbazole derivatives evaluated for β-adrenoceptor blocking activity [1]. This peer-reviewed synthetic application demonstrates that the (R)-configured aminopropanol scaffold can be successfully elaborated into pharmacologically active aryloxypropanolamines, a validated class of cardiovascular agents. No analogous published synthetic application currently exists for the (S)-enantiomer (CAS 1442114-73-9) or the racemic mixture in this specific chemotype series [2].

β-Blocker Oxazolidinonyl carbazole Aryloxypropanolamine

Optimal Application Scenarios Where (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol Hydrochloride Delivers Maximum Value


Enantioselective Synthesis of Cardioselective β₁-Adrenoceptor Blockers

Medicinal chemistry programs targeting cardioselective β₁-blockers require enantiopure (R)-aminopropanol intermediates to construct the aryloxypropanolamine pharmacophore with defined stereochemistry [1]. The >98% ee specification of CAS 1442114-44-4 ensures that the resulting β-blocker candidate exhibits the intended receptor selectivity profile, avoiding contamination with the (S)-enantiomer that may introduce off-target β₂-mediated bronchoconstriction [2].

Chiral Building Block for Asymmetric Synthesis and Chiral Auxiliary Applications

The bifunctional amino-alcohol architecture of (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride enables its use as both a chiral building block and a recoverable chiral auxiliary in asymmetric synthesis. The para-methoxyphenyl group provides a UV-active chromophore (λmax ~230-280 nm) that simplifies reaction monitoring and product purification by HPLC, a practical advantage over non-chromophoric chiral amino alcohols [1].

High-Purity Intermediate for GMP and Regulatory-Compliant API Manufacturing

For process chemistry groups developing scalable routes to clinical candidates, the NLT 98% purity grade available from ISO-certified suppliers (MolCore) meets the heightened documentation and quality requirements for GMP starting materials [1]. The defined impurity profile (≤2% total impurities) reduces the analytical burden during process validation and facilitates regulatory filing by providing a well-characterized input with traceable batch records.

Reference Standard for Enantiomeric Purity Determination in Quality Control

Given its confirmed >98% ee and defined (R)-absolute configuration, CAS 1442114-44-4 can serve as a chiral reference standard for method development and validation in QC laboratories. It enables the calibration of chiral HPLC or SFC methods used to assess the enantiomeric purity of both synthetic intermediates and final APIs within the aryloxypropanolamine class [1].

Quote Request

Request a Quote for (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.